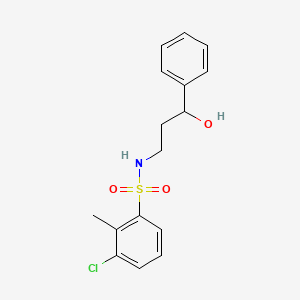

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12-14(17)8-5-9-16(12)22(20,21)18-11-10-15(19)13-6-3-2-4-7-13/h2-9,15,18-19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMHDVZQMXORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1396805-64-3, is a synthetic sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 339.8 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, particularly in antimicrobial and enzyme inhibition contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClNO₃S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 1396805-64-3 |

| Structure | Chemical Structure |

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism, leading to bacterial growth inhibition. The specific interaction of this compound with DHPS has not been extensively documented, but it is hypothesized that similar mechanisms apply.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.

- In vitro Studies : Laboratory studies have shown that related sulfonamides inhibit the growth of Gram-positive and Gram-negative bacteria.

- Case Study : A study involving a novel sulfonamide derivative reported significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

Emerging data suggest that certain sulfonamides may also exhibit antiparasitic properties. For example, similar compounds have been evaluated for their effects on Plasmodium species, the causative agents of malaria.

- In vivo Studies : In murine models infected with Plasmodium yoelii, related compounds showed a marked reduction in parasitemia and improved survival rates .

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some sulfonamides can cause adverse reactions such as hypersensitivity or hematological effects, the specific toxicity profile of this compound remains to be thoroughly investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide

- Substituents : The benzene ring has 5-fluoro and 2-methoxy groups instead of 3-chloro and 2-methyl.

- The methoxy group contributes to lipophilicity, contrasting with the target compound’s 2-methyl group, which offers steric hindrance without significant electronic effects.

- Hydroxypropyl Chain : Both compounds share the 3-hydroxy-3-phenylpropyl group, suggesting comparable hydrogen-bonding capabilities.

N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide

- Substituents : Features a 3-methoxy group on the benzene ring and a simpler N-(3-chlorophenyl) group.

- The 3-methoxy group may improve solubility in organic solvents but reduce aqueous solubility relative to the target’s 2-methyl and 3-chloro substituents.

2-Chloro-N-(3-Methylphenyl)Benzamide

- Core Structure : A benzamide (amide-linked) rather than a sulfonamide.

- Functional Impact :

- Amide vs. Sulfonamide : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), affecting ionization and pharmacokinetics.

- The 2-chloro substituent mirrors the target’s 3-chloro group but lacks the steric bulk of the hydroxy-phenylpropyl chain.

Physicochemical Properties

| Property | Target Compound | N-[3-(3-Chlorophenyl)... (E3) | N-(3-Chlorophenyl)... (E7) | 2-Chloro-N-(3-Methylphenyl)Benzamide (E6) |

|---|---|---|---|---|

| Solubility | Moderate (hydroxyl enhances H₂O solubility) | Low (fluoro/methoxy increase lipophilicity) | Low (methoxy dominates) | Low (amide group, no polar substituents) |

| Electron Effects | Moderate (Cl and CH₃) | High (F and OCH₃) | Moderate (OCH₃) | Low (Cl only) |

| Steric Bulk | High (phenylpropyl chain) | High (similar chain) | Low (simple N-aryl) | Moderate (3-methylphenyl) |

| Coordination Potential | Sulfonamide O/S, hydroxyl O | Sulfonamide O/S | Sulfonamide O/S | Amide O (weaker ligand) |

Q & A

Q. What accelerated stability testing protocols evaluate degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.